Cas no 1214378-81-0 (3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine)

3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine is a bipyridine derivative featuring a trifluoromethyl-substituted aromatic core. This compound is of interest in pharmaceutical and materials chemistry due to its structural rigidity and electron-deficient properties, which enhance its utility in coordination chemistry and as a building block for functional materials. The presence of the trifluoromethyl group improves lipophilicity and metabolic stability, making it valuable in drug discovery. Its dual pyridine moieties enable chelation with transition metals, facilitating applications in catalysis and supramolecular chemistry. The compound's well-defined structure and synthetic versatility support its use in advanced research and development contexts.
3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine structure
1214378-81-0 structure
Product name:3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
CAS No:1214378-81-0
MF:C17H11F3N2
MW:300.277854204178
CID:4791568

3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-(pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
    • 3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
    • Inchi: 1S/C17H11F3N2/c18-17(19,20)16-6-5-12(13-3-1-7-21-10-13)9-15(16)14-4-2-8-22-11-14/h1-11H
    • InChI Key: RLGUMLIAURCHES-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C2C=NC=CC=2)=CC=1C1C=NC=CC=1)(F)F

Computed Properties

  • Exact Mass: 300.087
  • Monoisotopic Mass: 300.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.8

3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013006709-500mg
3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
1214378-81-0 97%
500mg
$831.30 2023-09-04
Alichem
A013006709-250mg
3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
1214378-81-0 97%
250mg
$470.40 2023-09-04
Alichem
A013006709-1g
3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine
1214378-81-0 97%
1g
$1445.30 2023-09-04

Additional information on 3-(3-(Pyridin-3-yl)-4-(trifluoromethyl)phenyl)pyridine

Introduction to 3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine and Its Significance in Modern Chemical Research

3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine, with the CAS number 1214378-81-0, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of both pyridine and trifluoromethyl substituents imparts unique electronic and steric properties, making it a valuable candidate for further exploration.

The compound's structure, which combines a pyridine ring with a phenyl ring substituted at the 3-position by another pyridine and at the 4-position by a trifluoromethyl group, suggests a high degree of functional complexity. This complexity is not only intriguing from a structural perspective but also opens up numerous possibilities for its utility in drug design and material science. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in pharmaceutical development.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced biological activity. Compounds containing the pyridin-3-yl moiety have been extensively studied due to their role as pharmacophores in many bioactive molecules. The combination of this moiety with the trifluoromethyl group in 3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine creates a scaffold that is both pharmacologically relevant and structurally diverse.

The significance of this compound is further underscored by its potential applications in the development of new therapeutic agents. The unique electronic properties conferred by the trifluoromethyl group can influence the compound's interaction with biological targets, thereby enhancing its efficacy. Moreover, the presence of multiple nitrogen atoms in the structure suggests that it may exhibit a range of biological activities, including potential roles as an antagonist or agonist for various receptors.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding affinity. In the context of 3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine, these properties make it an attractive candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the complex molecular framework. The synthesis process not only highlights the synthetic prowess required but also underscores the compound's complexity and potential utility.

In addition to its pharmaceutical applications, 3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine has shown promise in material science research. The electronic properties of this compound make it suitable for use in organic electronics, where it could potentially serve as an electron transport material or an optoelectronic component. The ability to fine-tune these properties through structural modifications offers exciting opportunities for innovation.

The study of this compound also contributes to our understanding of molecular interactions at a fundamental level. By examining how different substituents affect its behavior, researchers can gain insights into broader principles that govern molecular recognition and drug-receptor interactions. These insights are invaluable for designing more effective drugs and materials.

The future prospects for 3-(3-(Pyridin-3-yl-4-(trifluoromethyl)phenyl)pyridine are vast and multifaceted. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in both academic research and industrial development. Its unique structure and versatile properties make it a cornerstone molecule that will continue to inspire innovation across multiple scientific disciplines.

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